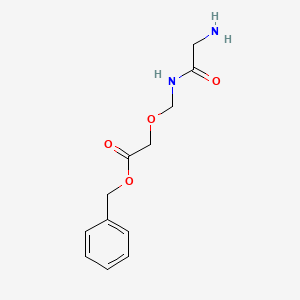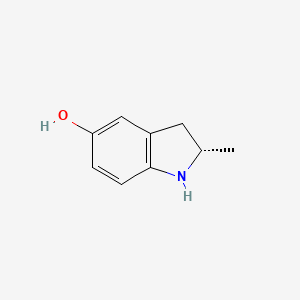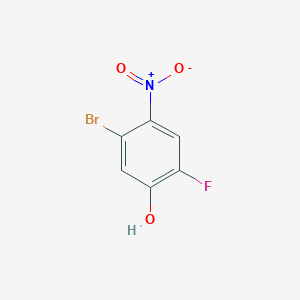
5-Bromo-2-fluoro-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-fluoro-4-nitrophenol: is an aromatic compound characterized by the presence of bromine, fluorine, and nitro substituents on a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-4-nitrophenol typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the nitration of an aromatic precursor followed by bromination and fluorination. For example, starting with 2-methoxy-5-nitroaniline, a diazotization reaction followed by the Sandmeyer reaction can yield 2-bromo-4-nitroanisole, which is then treated with sodium hydroxide to undergo nucleophilic substitution, resulting in the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2-fluoro-4-nitrophenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a meta-directing group, influencing the position of incoming electrophiles.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro and bromine facilitates nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reagents like sodium hydroxide for nucleophilic substitution.
Major Products:
Reduction of the Nitro Group: Leads to the formation of corresponding amines.
Substitution Reactions: Can yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-fluoro-4-nitrophenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology and Medicine: In biochemical research, derivatives of this compound are used as enzyme activity reporters. For example, related compounds have been used to image β-galactosidase activity, which is important in gene expression studies.
Industry: The compound is also used in the development of new materials, including polymers and advanced coatings. Its reactivity allows for the creation of materials with specific properties, such as enhanced durability or chemical resistance.
Mécanisme D'action
Molecular Targets and Pathways: The mechanism of action of 5-Bromo-2-fluoro-4-nitrophenol involves its interaction with various biological targets. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can form halogen bonds with biomolecules, influencing their activity .
Pathways Involved:
Electrophilic Aromatic Substitution: The nitro group directs electrophiles to the meta position.
Nucleophilic Aromatic Substitution: The electron-withdrawing groups facilitate nucleophilic attack on the aromatic ring.
Comparaison Avec Des Composés Similaires
- 2-Bromo-4-fluoro-5-nitrophenol
- 4-Bromo-2-fluoro-6-nitrophenol
- 2-Bromo-4-nitrophenol
Uniqueness: The combination of bromine, fluorine, and nitro groups on the phenol ring provides distinct chemical properties that are not found in other similar compounds .
Propriétés
IUPAC Name |
5-bromo-2-fluoro-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO3/c7-3-1-6(10)4(8)2-5(3)9(11)12/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEWGHLHSZUCDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)O)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

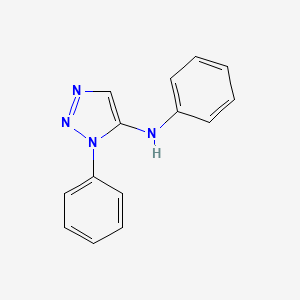

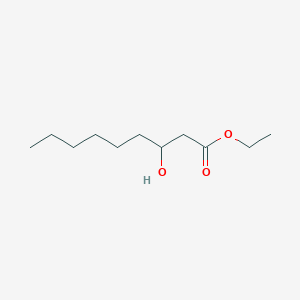


![Silane, [methoxy(phenylthio)methyl]trimethyl-](/img/structure/B14025743.png)
![Methyl (R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoate](/img/structure/B14025744.png)

![[4-[(1R)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate](/img/structure/B14025757.png)
